3-Bromooctane

Physical chemistry Separation science Process engineering

3-Bromooctane (CAS 999-64-4) is a chiral secondary alkyl bromide with molecular formula C₈H₁₇Br and molecular weight 193.12 g/mol. The compound features a bromine atom substituted at the C3 position of an eight-carbon aliphatic chain, creating a stereogenic center that yields a racemic mixture of (R)- and (S)-enantiomers.

Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
CAS No. 999-64-4
Cat. No. B146061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromooctane
CAS999-64-4
Molecular FormulaC8H17Br
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCCCCCC(CC)Br
InChIInChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3
InChIKeyOELHQHILWOIUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromooctane (CAS 999-64-4): A Chiral Secondary Alkyl Bromide for Stereospecific Synthesis and Isomer-Specific Applications


3-Bromooctane (CAS 999-64-4) is a chiral secondary alkyl bromide with molecular formula C₈H₁₇Br and molecular weight 193.12 g/mol [1]. The compound features a bromine atom substituted at the C3 position of an eight-carbon aliphatic chain, creating a stereogenic center that yields a racemic mixture of (R)- and (S)-enantiomers [2]. As a secondary alkyl halide, it serves as an electrophilic reagent in nucleophilic substitution reactions and participates in cross-coupling and organometallic transformations [3]. Unlike primary alkyl bromides (e.g., 1-bromooctane) which lack chirality, or secondary positional isomers (e.g., 2-bromooctane, 4-bromooctane) which exhibit distinct reactivity profiles, 3-bromooctane occupies a specific niche defined by its unique combination of moderate steric hindrance, defined stereochemistry, and predictable leaving-group behavior .

Why Generic 'Bromooctane' Is Insufficient: Quantifiable Isomer-Specific Differences in 3-Bromooctane (CAS 999-64-4)


Procuring 'bromooctane' without positional specification introduces significant scientific risk because 1-, 2-, 3-, and 4-bromooctane isomers exhibit distinct physicochemical properties, chromatographic behavior, and reaction outcomes that preclude simple interchangeability . The boiling point varies by over 10°C between 1-bromooctane (bp ~201°C) and 3-bromooctane (bp ~191°C at 760 mmHg; 84.4-85.1°C at 20 Torr), while water solubility, calculated at 0.015 g/L at 25°C for 3-bromooctane, may differ meaningfully between positional isomers, directly impacting phase-transfer applications [1]. Most critically, in nucleophilic substitution and insertion reactions, isomer identity governs both product distribution and stereochemical outcome [2]. The isomer distribution from ethylene oxide insertion into secondary bromooctanes follows the order 2- > 3- > 4-bromooctane at 130°C, a quantifiable selectivity gradient that directly affects reaction yield and purity [3]. The evidence presented below quantifies these isomer-specific differences across four key dimensions essential for informed procurement.

Quantitative Differentiation of 3-Bromooctane (CAS 999-64-4) Versus Positional Isomers: Head-to-Head Evidence for Procurement Decisions


Physical Property Differentiation: Boiling Point, Density, and Refractive Index Comparison for 3-Bromooctane vs. 2-Bromooctane

3-Bromooctane exhibits distinct physical properties compared to its positional isomer 2-bromooctane, with quantitative differences that impact distillation-based separation and quality control specifications [1]. Under reduced pressure (20 Torr), 3-bromooctane boils at 84.4-85.1°C with a refractive index of 1.4582 at 589.3 nm and 20°C, while 2-bromooctane at ambient pressure (760 mmHg) boils at approximately 191°C [2]. These differences enable analytical differentiation via refractive index measurement and inform distillation protocol design when isomer separation is required [3].

Physical chemistry Separation science Process engineering

Stereochemical Value Proposition: 3-Bromooctane as a Chiral Scaffold for Enantioselective Synthesis

3-Bromooctane possesses a stereogenic center at C3, existing as a racemic mixture of (R)- and (S)-enantiomers that enables its use as a chiral building block [1]. In contrast, 1-bromooctane is achiral (no stereogenic center) and cannot participate in stereospecific transformations. 2-Bromooctane also bears a stereogenic center at C2, but the position of chirality relative to the chain terminus differs, leading to distinct stereochemical outcomes in subsequent transformations [2]. The (R)-enantiomer of 3-bromooctane undergoes stereospecific S_N2 reactions with complete inversion of configuration to yield (S)-products, a property exploited in the synthesis of optically active alcohols, amines, and carboxylic acid derivatives [3].

Stereochemistry Asymmetric synthesis Chiral building blocks

Reaction Selectivity: Isomer Distribution in Ethylene Oxide Insertion with 3-Bromooctane vs. 2- and 4-Bromooctane

In the reaction of secondary bromooctanes with ethylene oxide catalyzed by zinc bromide, the isomer distribution of insertion products depends critically on the starting isomer and reaction temperature [1]. At 130°C, regardless of whether the starting material is 2-, 3-, or 4-bromooctane, the product isomer distribution follows the order 2-(2-bromoethoxy)octane > 3-(2-bromoethoxy)octane > 4-(2-bromoethoxy)octane [2]. However, at 110°C, the insertion occurs primarily at the carbon originally bearing the bromine atom, enabling isomer-specific product synthesis [3]. This temperature-dependent regioselectivity provides a quantifiable basis for selecting 3-bromooctane when 3-(2-bromoethoxy)octane is the desired synthetic target [4].

Organic synthesis Reaction selectivity Insertion reactions

Gas Chromatographic Retention Index: Isomer-Specific Separation and Identification of 3-Bromooctane

3-Bromooctane exhibits a Kovats retention index (I) of 1053 on a squalane (non-polar) capillary column at 50°C, as determined by Gäumann and Bonzo using a 100 m column [1][2]. This experimentally measured retention index serves as a definitive chromatographic fingerprint for confirming the identity of 3-bromooctane in reaction mixtures and purity assessments [3]. While retention index data for positional isomers on identical column systems are not directly available in the same study, the established value for 3-bromooctane provides a quantitative reference for method development and isomer confirmation via GC analysis [4].

Analytical chemistry Gas chromatography Quality control

Water Solubility and Partition Coefficient: Quantifying Hydrophobicity for Phase-Transfer Applications

3-Bromooctane exhibits extremely low water solubility, calculated at 0.015 g/L (approximately 0.078 mM) at 25°C, with a LogP (octanol-water partition coefficient) of 3.74 to 4.68 depending on estimation method [1]. The ACD/Labs estimated LogP of 4.68 for 2-bromooctane (containing 3-bromooctane) and the reported LogP range of 3.74-4.54 for 3-bromooctane place both isomers in a similar high-lipophilicity range, but the precise value affects predictions of extraction efficiency, membrane permeability, and environmental partitioning behavior [2]. This hydrophobicity profile supports applications in biphasic reaction systems where the compound resides predominantly in the organic phase, facilitating phase-transfer catalyzed transformations [3].

Physical chemistry Phase-transfer catalysis Environmental fate

Validated Application Scenarios for 3-Bromooctane (CAS 999-64-4) Based on Quantified Differentiation Evidence


Synthesis of Optically Active C3-Functionalized Octane Derivatives via Stereospecific S_N2 Reactions

3-Bromooctane serves as a chiral electrophile for stereospecific nucleophilic substitution reactions, where the C3 stereogenic center undergoes clean S_N2 inversion to yield enantiomerically enriched products [4]. This application leverages the chiral nature of 3-bromooctane (unavailable with achiral 1-bromooctane) to synthesize optically active alcohols, amines, thiols, and nitriles with defined stereochemistry at the C3 position of the octyl chain [5]. Procurement of enantiopure (R)- or (S)-3-bromooctane, or racemic mixtures for subsequent resolution, directly enables access to this stereochemical space .

Synthesis of 3-(2-Bromoethoxy)octane via Temperature-Controlled Ethylene Oxide Insertion

Based on the head-to-head isomer study by Yasuda et al., 3-bromooctane is the preferred starting material for synthesizing 3-(2-bromoethoxy)octane via ethylene oxide insertion under zinc bromide catalysis at 110°C [4]. Under these conditions, the insertion occurs predominantly at the C3 position, whereas 2-bromooctane would yield 2-(2-bromoethoxy)octane and 4-bromooctane would yield the 4-substituted analog [5]. This isomer-specific synthetic route provides the only direct, high-selectivity access to the 3-substituted bromoethoxy derivative .

Analytical Reference Standard for GC Method Development and Isomer Identification

The validated Kovats retention index of I = 1053 on squalane at 50°C provides a quantitative reference for identifying 3-bromooctane in gas chromatographic analyses [4]. This established value, published by Gäumann and Bonzo in Helvetica Chimica Acta and incorporated into the NIST Chemistry WebBook, supports method development for isomer separation, reaction monitoring, and purity verification [5]. Procurement of high-purity 3-bromooctane as an analytical standard enables calibration of GC systems for accurate isomer identification in synthetic mixtures .

Phase-Transfer Catalyzed Nucleophilic Substitutions in Biphasic Systems

With calculated water solubility of 0.015 g/L and LogP of 3.74-4.68, 3-bromooctane partitions strongly into organic phases, making it suitable for phase-transfer catalysis (PTC) applications where nucleophilic substitution occurs at the organic-aqueous interface [4]. The secondary bromide at C3 provides sufficient reactivity for PTC-mediated transformations with aqueous nucleophiles (e.g., cyanide, azide, hydroxide) while the hydrophobicity ensures retention in the organic phase [5]. This solubility profile also informs extraction protocols, as 3-bromooctane can be efficiently recovered from aqueous reaction mixtures via organic solvent extraction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromooctane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.